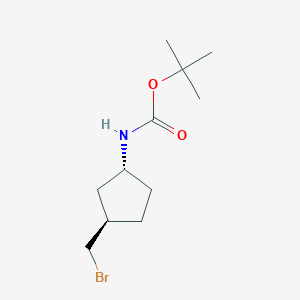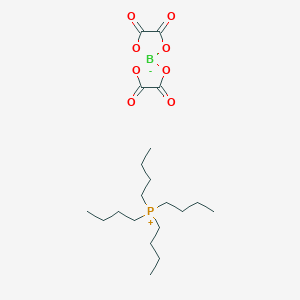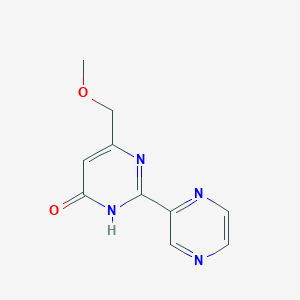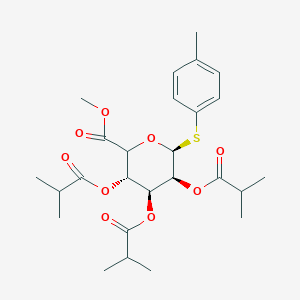![molecular formula C9H7FN2O2S B12822223 Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a thieno[3,2-b]pyridine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a fluorine atom at the 6-position and an amino group at the 3-position further enhances its chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield primary amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its incorporation into liposome formulations has been investigated for drug delivery applications.
Industry: The compound’s unique chemical properties make it a candidate for the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antitumoral activity is believed to be due to its ability to interact with proteins such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1 . The compound acts as an energy acceptor in fluorescence resonance energy transfer (FRET) studies, indicating its potential to interfere with protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C9H7FN2O2S |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7FN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3 |
Clé InChI |
JBTHOEFFWLVEEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile](/img/structure/B12822143.png)
![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)




![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)






